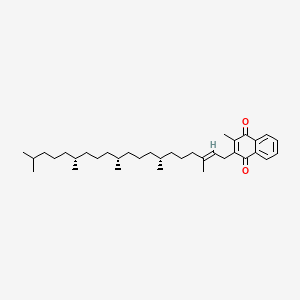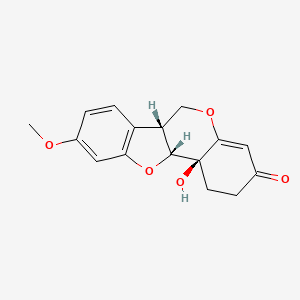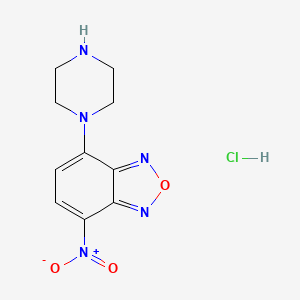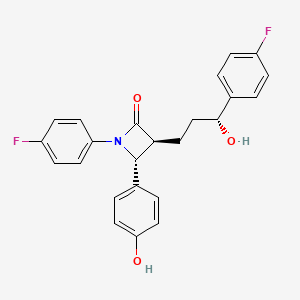
ent-Ezetimibe
Übersicht
Beschreibung
Ezetimibe is a cholesterol absorption inhibitor used to treat high cholesterol and triglyceride levels in the blood, in patients with heterozygous familial hypercholesterolemia (HeFH), homozygous familial hypercholesterolemia (HoFH), or homozygous familial sitosterolemia . It reduces the absorption of cholesterol from foods and the production of cholesterol in your body .
Synthesis Analysis
A ligand-based study on ezetimibe analogues is reported, together with one-hit synthesis . A convenient asymmetric synthesis of (2S,3S)-N- -®-methylbenzyl-3-methoxycarbonylethyl-4-methoxyphenyl -lactam is described starting from Baylis–Hillman adducts . The route involves a domino process: allylic acetate rearrangement, stereoselective Ireland–Claisen rearrangement and asymmetric Michael addition, which provides a -amino acid derivative with full stereochemical control .Chemical Reactions Analysis
The main analytical methodologies for the quantification of Ezetimibe have been described . Most methods for analyzing Ezetimibe use C8 or C18 stationary phases in gradient mode with binary mobile phases containing acetonitrile and an acidic buffer solution with ultraviolet detection .Physical And Chemical Properties Analysis
Ezetimibe has a large number of process-related impurities and degradation products and needs strict quality control of its impurities . Specific chiral methods for the evaluation of its chiral impurities are also a need for Ezetimibe .Wissenschaftliche Forschungsanwendungen
Cardiovascular Benefits
Ezetimibe has shown promise in ameliorating cardiovascular complications and hepatic steatosis in obese and type 2 diabetic models. It significantly improves vascular endothelial function by restoring decreased phospho-Akt and phospho-endothelial nitric oxide synthase levels, reducing vascular superoxide levels, and attenuating cardiac injury through the reduction of NADPH oxidase-mediated oxidative stress (Fukuda et al., 2010). Additionally, ezetimibe's effects on non-alcoholic fatty liver disease (NAFLD) and glucose metabolism indicate its utility in managing these conditions as part of cardiovascular risk reduction strategies (Takeshita et al., 2014).
Molecular Mechanisms
Ezetimibe's mechanism of action involves inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical mediator of cholesterol absorption. This inhibition is key to ezetimibe's efficacy in reducing cholesterol levels and potentially influencing various metabolic pathways associated with cholesterol metabolism (Garcia-Calvo et al., 2005).
Reverse Cholesterol Transport
Research has highlighted the role of ezetimibe in enhancing reverse cholesterol transport (RCT) from peripheral tissue macrophages, a critical process in atheroprotection. Ezetimibe's ability to modulate cholesterol absorption significantly impacts the efficiency of RCT, indicating its potential for atheroprotective effects beyond simple cholesterol lowering (Sehayek & Hazen, 2008).
Implications for Hepatic Conditions
Ezetimibe's impact on NAFLD and related hepatic conditions is of particular interest. Studies demonstrate ezetimibe's effectiveness in ameliorating NAFLD pathology, including improvements in liver fibrosis and alterations in hepatic fatty acid composition. These findings suggest a broader therapeutic role for ezetimibe in managing liver diseases associated with dyslipidemia and metabolic syndrome (Takeshita et al., 2014).
Wirkmechanismus
Target of Action
The primary target of ent-Ezetimibe is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) . This protein is essential for promoting intestinal cholesterol uptake . It is localized on the apical membrane or brush border of small intestines and plays an important role in dietary cholesterol absorption and biliary cholesterol reabsorption by enterocytes .
Mode of Action
This compound selectively inhibits the absorption of cholesterol and phytosterols by the small intestine . It achieves this by directly binding to a transmembrane loop of the NPC1L1 protein , a key transporter facilitating cholesterol ingress into enterocytes, the cells lining the small intestine . This interaction results in a decrease in the integration of cholesterol into chylomicrons, which subsequently reduces the delivery of cholesterol to the liver .
Biochemical Pathways
By interfering with the intestinal uptake of cholesterol and phytosterols, this compound reduces the delivery of intestinal cholesterol to the liver . This diminished delivery stimulates the expression of hepatic genes involved in LDL receptor expression and cholesterol biosynthesis, which in turn promotes hepatic LDL receptor expression and facilitates LDL-C clearance from plasma .
Pharmacokinetics
Following oral administration, this compound is rapidly absorbed and extensively metabolized (>80%) to the pharmacologically active this compound-glucuronide . Total this compound concentrations reach a maximum 1–2 hours post-administration, followed by enterohepatic recycling and slow elimination . The estimated terminal half-life of this compound and this compound-glucuronide is approximately 22 hours . Approximately 78% of the dose is excreted in the feces predominantly as this compound, with the balance found in the urine mainly as this compound-glucuronide .
Result of Action
This compound mediates its blood cholesterol-lowering effect via selectively inhibiting the absorption of cholesterol and phytosterols by the small intestine . This results in a significant reduction in serum LDL-C levels . As demonstrated in the IMPROVE-IT trial, this compound has been shown to reduce the rate of cardiovascular events in high-risk patients .
Action Environment
The action of this compound is influenced by the environment within the small intestine, particularly the presence of dietary and biliary cholesterol. The drug’s efficacy in reducing cholesterol absorption may be influenced by factors such as diet and the individual’s cholesterol levels . .
Biochemische Analyse
Biochemical Properties
ent-Ezetimibe interacts with the cholesterol transport protein Nieman Pick C1 like 1 protein . This interaction plays a crucial role in the biochemical reactions that lead to the lowering of low-density lipoprotein cholesterol (LDL-C) levels .
Cellular Effects
This compound influences cell function by reducing the absorption of cholesterol in the cells of the small intestine . This leads to a decrease in the delivery of intestinal cholesterol to the liver, which in turn reduces hepatic cholesterol stores and increases clearance of cholesterol from the bloodstream .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the Nieman Pick C1 like 1 protein, inhibiting the absorption of cholesterol at the brush border of the small intestine . This results in a decrease in the delivery of cholesterol to the liver, leading to a reduction in the cholesterol content in hepatic cells .
Temporal Effects in Laboratory Settings
It is known that this compound is an effective LDL-C lowering agent and is safe and well tolerated .
Metabolic Pathways
This compound is involved in the cholesterol metabolism pathway. By inhibiting the absorption of cholesterol in the small intestine, it affects the delivery of cholesterol to the liver and alters the metabolic flux of cholesterol .
Eigenschaften
IUPAC Name |
(3S,4R)-1-(4-fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22+,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNTVTPDXPETLC-ZRBLBEILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]2[C@@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@H](C4=CC=C(C=C4)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1376614-99-1 | |
| Record name | (3S,4R)-1-(4-Fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1376614991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3S,4R)-1-(4-FLUOROPHENYL)-3-((R)-3-(4-FLUOROPHENYL)-3-HYDROXYPROPYL)-4-(4-HYDROXYPHENYL)AZETIDIN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FST3D70Q0D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




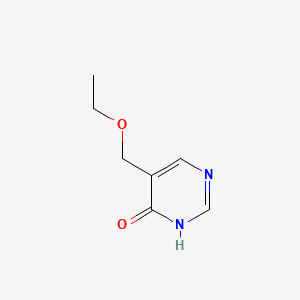
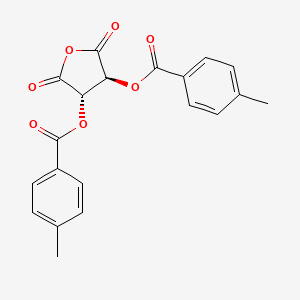
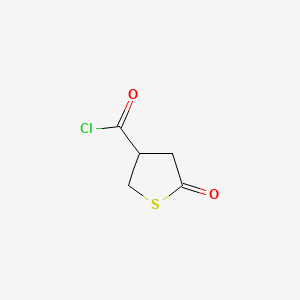
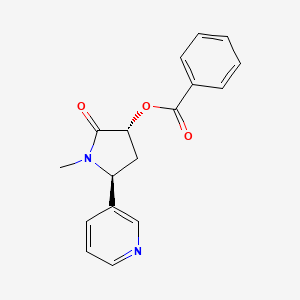
![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole](/img/structure/B586089.png)
